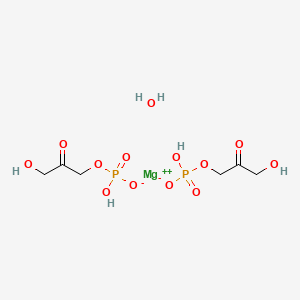
Dihydroxyacetone phosphate hemimagnesium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxyacetone phosphate hemimagnesium hydrate is a biochemical compound that plays a crucial role in various metabolic pathways, including glycolysis and lipid biosynthesis. It is also involved in the Calvin cycle in plants. This compound is an important intermediate in these processes and is essential for the proper functioning of cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydroxyacetone phosphate hemimagnesium hydrate can be synthesized through several methods. One common approach involves the phosphorylation of dihydroxyacetone using phosphoric acid in the presence of a magnesium salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is one such method, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxyacetone phosphate hemimagnesium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other intermediates in metabolic pathways.
Reduction: It can be reduced to form glycerol-3-phosphate.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include glycerol-3-phosphate, which is an important intermediate in lipid metabolism, and other phosphorylated compounds that play roles in various metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Dihydroxyacetone phosphate hemimagnesium hydrate exerts its effects by participating in enzymatic reactions within metabolic pathways. It acts as a substrate for enzymes like fructose bisphosphate aldolase and triose phosphate isomerase, facilitating the conversion of intermediates in glycolysis and lipid biosynthesis. The compound’s interaction with these enzymes is crucial for maintaining cellular energy balance and metabolic homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydroxyacetone phosphate dilithium salt
- D-Fructose 1,6-bisphosphate trisodium salt hydrate
- DL-Glyceraldehyde 3-phosphate diethyl acetal barium salt
- D-Fructose 6-phosphate disodium salt hydrate
- D- (−)-3-Phosphoglyceric acid disodium salt
Uniqueness
Dihydroxyacetone phosphate hemimagnesium hydrate is unique due to its specific role in both glycolysis and lipid biosynthesis. Unlike other similar compounds, it serves as a critical intermediate in multiple metabolic pathways, making it indispensable for cellular metabolism .
Eigenschaften
Molekularformel |
C6H14MgO13P2 |
|---|---|
Molekulargewicht |
380.42 g/mol |
IUPAC-Name |
magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate |
InChI |
InChI=1S/2C3H7O6P.Mg.H2O/c2*4-1-3(5)2-9-10(6,7)8;;/h2*4H,1-2H2,(H2,6,7,8);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
XIBMKSGIYJARCI-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)COP(=O)(O)[O-])O.C(C(=O)COP(=O)(O)[O-])O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


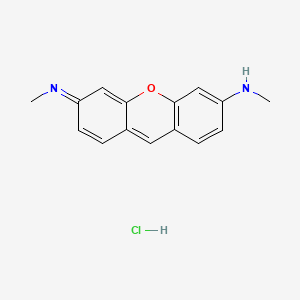


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
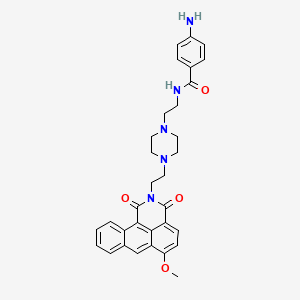
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
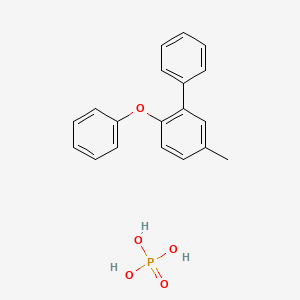
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
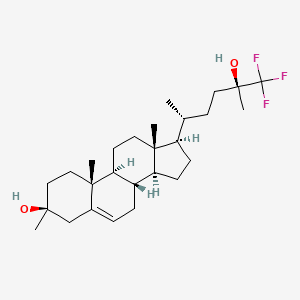

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

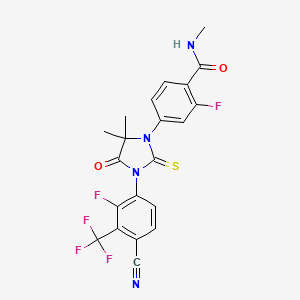
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
